Electron-Donating Capacity: 2-Methyl-1,3,4-thiadiazole Ranks Highest in HOMO Density Among Five Common Thiadiazoles
In a systematic DFT study at the B3LYP/6-31G* level, 2-methyl-1,3,4-thiadiazole exhibited the highest HOMO density among five 1,3,4-thiadiazole derivatives, establishing it as the strongest electron donor of the series [1]. This property is directly relevant to its utility in charge-transfer complexes and as a ligand in coordination chemistry.
| Evidence Dimension | HOMO density (electron donor ability) |
|---|---|
| Target Compound Data | Highest HOMO density in series (quantitative value not explicitly reported in abstract; ranked #1 of 5) |
| Comparator Or Baseline | Comparator sequence: 2-methyl-1,3,4-thiadiazole > 2,5-dimethyl-1,3,4-thiadiazole > 5-methyl-1,3,4-thiadiazol-2-amine > 1,3,4-thiadiazol-2-amine > 1,3,4-thiadiazole-2,5-diamine |
| Quantified Difference | Rank-order superiority over four comparators; qualitative advantage in donor ability established |
| Conditions | DFT/B3LYP/6-31G* computational model; Gaussian program; gas-phase calculation |
Why This Matters
For applications requiring electron-rich heterocycles—such as organic semiconductors, corrosion inhibitor formulations, or charge-transfer materials—2-methyl-1,3,4-thiadiazole offers a predictable electronic advantage over the 2-amino or 2,5-diamine analogs, reducing the need for empirical screening.
- [1] Fadhil, Z. & Hussein, A. DFT Based Simulations Study for Comparative Prediction of Reactivity and Stability of Thiadiazoles. Al-Nahrain Journal of Science, 2016, 19(4), 1-10. View Source
